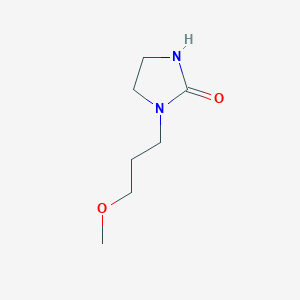

1-(3-Methoxypropyl)imidazolidin-2-one

Vue d'ensemble

Description

“1-(3-Methoxypropyl)imidazolidin-2-one” is a chemical compound . It is an organic compound that contains a methoxybenzene or a derivative thereof .

Synthesis Analysis

Imidazolidin-2-ones are prepared in two steps from readily available N-allylamines. Addition of the amine starting materials to isocyanates affords N-allylureas, which are converted to imidazolidin-2-ones with the generation of two bonds and up to two stereocenters .Molecular Structure Analysis

The molecular weight of “this compound” is 158.2 . The IUPAC name is this compound and the Inchi Code is 1S/C7H14N2O2/c1-11-6-2-4-9-5-3-8-7(9)10/h2-6H2,1H3,(H,8,10) .Applications De Recherche Scientifique

Stereoselective Synthesis

Imidazolidin-4-ones, including derivatives similar to 1-(3-Methoxypropyl)imidazolidin-2-one, are noted for their stereoselective synthesis capabilities. They are often utilized in skeletal modifications of bioactive oligopeptides, serving as proline surrogates or protecting the N-terminal amino acid against hydrolysis by enzymes. Such stereoselective formations are crucial in developing pharmaceuticals where the stereochemistry of the molecule can significantly impact its biological activity (Ferraz et al., 2007).

Antibacterial and Antifungal Activities

Imidazolidin-2-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, with various aromatic substituents, have shown significant activities against different microbial strains, highlighting their potential in developing new antimicrobial agents (Ammar et al., 2016).

Alkylation and Synthesis of β-Lactams

Derivatives of imidazolidin-2-one have been evaluated as chiral auxiliaries for asymmetric acetate and propionate Mannich-type reactions. These reactions are instrumental in the stereoselective synthesis of β-lactams, which are core structures in many antibiotic agents (Goyal et al., 2016).

Corrosion Inhibition

Imidazolidin-2-one and its derivatives have been studied for their role as corrosion inhibitors. The electrochemical behavior of these compounds suggests their efficiency in protecting metals against corrosion in acidic media, making them valuable in industrial applications (Cruz et al., 2004).

Anti-Inflammatory Agents

Research has been conducted to synthesize and evaluate imidazolidine derivatives for potential anti-inflammatory and analgesic properties. Certain derivatives have shown promising results, indicating their potential as pharmaceutical agents in treating inflammation-related conditions (Husain et al., 2015).

Catalytic Synthesis

Catalytic strategies for synthesizing imidazolidin-2-ones and their derivatives have been explored to enhance the efficiency and sustainability of these processes. These strategies include direct incorporation of carbonyl groups into diamines and the diamination of olefins, highlighting the versatility of these compounds in synthetic chemistry (Casnati et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

Imidazolidin-2-one derivatives, to which this compound belongs, are known to interact with various biological targets depending on their specific substitutions .

Mode of Action

Imidazolidinone compounds, in general, work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .

Biochemical Pathways

Imidazolidin-2-one derivatives have been associated with various biochemical pathways depending on their specific substitutions .

Result of Action

Imidazolidin-2-one derivatives have been associated with various biological effects depending on their specific substitutions .

Propriétés

IUPAC Name |

1-(3-methoxypropyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-6-2-4-9-5-3-8-7(9)10/h2-6H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUGTWMWSSKCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1553712-23-4 | |

| Record name | 1-(3-methoxypropyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2774727.png)

![3-amino-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774730.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2774731.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoic acid](/img/structure/B2774737.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2774747.png)